4-(4-Phenylphenoxy)butanoic acid
Description
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(4-phenylphenoxy)butanoic acid |
InChI |
InChI=1S/C16H16O3/c17-16(18)7-4-12-19-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,17,18) |
InChI Key |
ZQFHIDVJQIJJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(4-phenylphenoxy)butanoic acid, highlighting differences in substituents, applications, and properties:
Structural and Functional Differences
- Substituent Effects: Chlorine and Methyl Groups (MCPB): The 4-chloro and 2-methyl groups in MCPB enhance herbicidal activity by improving lipid solubility and target-site binding in weeds . Formyl and Methoxy Groups: The 4-formyl and 3-methoxy substituents in C₁₂H₁₄O₅ enable its use in synthesizing bioactive molecules, such as adenosine receptor antagonists, due to their electron-withdrawing and directing effects . Adamantane Substituent: The bulky adamantane group in C₁₄H₂₂O₂ introduces steric hindrance, favoring interactions with hydrophobic pockets in enzymes or receptors .
- Conformational Variability: The torsion angle of the carboxyl group relative to the phenoxy ring varies among analogs. For example: 4-(3-Methoxyphenoxy)butyric acid: 174.73° 4-(4-Chlorophenoxy)butanoic acid: 161.6° These differences impact molecular planarity and reactivity .
Preparation Methods
Friedel-Crafts Alkylation and Acylation Approaches
The Friedel-Crafts reaction, a cornerstone in aromatic substitution chemistry, offers a plausible route to construct the phenylbutyric acid backbone of the target compound. As demonstrated in the synthesis of 4-phenylbutyric acid (CAS 1821-12-1), benzene reacts with γ-butyrolactone in the presence of aluminum chloride (AlCl₃) to form the alkylated product . This method leverages the electrophilic aromatic substitution mechanism, where AlCl³ activates the lactone, facilitating benzene’s attack at the γ-position.
Procedure Adaptation for 4-(4-Phenylphenoxy)butanoic Acid:
-
Substrate Modification : Replace benzene with 4-phenylphenol to introduce the phenoxy moiety.
-
Lactone Activation : React 4-phenylphenol with γ-butyrolactone under AlCl₃ catalysis (1:1.5 molar ratio) at 50–60°C for 90–120 minutes .
-
Quenching and Isolation : Quench the reaction with ice-cold 5% NaOH to maintain pH 9–9.5, followed by filtration and acidification with HCl to precipitate the crude product .
Challenges and Optimizations :
-
Regioselectivity : The electron-rich 4-phenylphenol may direct substitution to the ortho/para positions, necessitating steric or electronic moderators.
-
Catalyst Efficiency : Alternatives like FeCl₃ or ZnCl₂ could reduce side reactions, as noted in analogous syntheses .
Nucleophilic Substitution via Williamson Ether Synthesis
Williamson ether synthesis provides a direct method to form the phenoxy bridge. This two-step approach involves (1) generating a halogenated butanoic acid derivative and (2) displacing the halide with 4-phenylphenoxide.
Stepwise Protocol :
-
Synthesis of 4-Bromobutyric Acid :
-
Treat γ-butyrolactone with HBr in acetic acid to yield 4-bromobutyric acid.
-
-
Ether Formation :
Yield and Purity Considerations :
-
Catalyst Additives : Lithium chloride (LiCl) enhances nucleophilicity, improving yields to ~85% in similar etherifications .
-
Purification : Liquid-liquid extraction with dichloromethane and recrystallization from ethanol-water mixtures achieve >99% purity .
Multi-Step Catalytic Synthesis Inspired by Industrial Patents
A four-step catalytic route, adapted from CN105693508A, demonstrates scalability for structurally related ether-carboxylic acids . This method emphasizes catalyst recycling and reduced solvent toxicity.
Synthetic Pathway :
-
4-Phenylbutanol Synthesis :
-
Mesylation of Alcohol :
-
Etherification with 4-Phenylphenol :
-
Oxidation to Carboxylic Acid :
Advantages :
-
Catalyst Recovery : FeSO₄ and MnCl₂ are water-soluble, enabling aqueous-phase separation .
-
Yield Optimization : Total yields reach ~70% with 99.5% purity after recrystallization .
Mitsunobu Reaction for Stereoselective Ether Formation
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables stereocontrolled ether synthesis between 4-phenylphenol and 4-hydroxybutanoic acid derivatives.
Protocol :
-
Substrate Preparation : Protect 4-hydroxybutanoic acid as its tert-butyl ester to prevent side reactions.
-
Mitsunobu Coupling : React the protected alcohol with 4-phenylphenol (1:1.2 ratio) in THF at 0°C→25°C for 6–8 hours.
-
Deprotection : Remove the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane.
Performance Metrics :
-
Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate).
-
Steric Hindrance : Bulky substituents on phenol may necessitate higher DEAD/PPh₃ ratios.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | 65–70 | 93–95 | 2–4 hours |
| Williamson Ether | K₂CO₃/LiCl | 80–85 | 98–99 | 12–24 hours |
| Multi-Step Catalytic | FeSO₄/MnCl₂ | 70–75 | 99.5 | 20–30 hours |
| Mitsunobu Reaction | DEAD/PPh₃ | 75–80 | 97–98 | 6–8 hours |
Key Insights :
-
Cost Efficiency : The Williamson method offers the best balance of yield and reagent affordability.
-
Scalability : Multi-step catalytic synthesis is preferable for industrial applications due to catalyst recyclability .
-
Stereochemical Control : Mitsunobu is ideal for chiral intermediates but requires expensive reagents.
Q & A
Q. What are the recommended synthetic routes for 4-(4-Phenylphenoxy)butanoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of aryl-substituted butanoic acids typically involves nucleophilic substitution or coupling reactions. For example:
- Etherification: React 4-phenylphenol with 4-bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
- Solvent-Free Demethylation: Analogous to methods used for 4-(4-methoxyphenyl)butanoic acid, demethylation with aqueous HBr (1.5 equiv, 90°C, 6 hours) achieves high yields without phase-transfer catalysts .
- Optimization: Yield is sensitive to stoichiometry (excess phenol improves ether formation) and temperature (higher temperatures accelerate substitution but may increase side reactions).
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Retention times of analogs range from 8–12 minutes under these conditions .
- Spectroscopy:
- NMR: Confirm the phenoxy group via aromatic protons (δ 7.2–7.8 ppm) and butanoic acid protons (δ 2.5–3.0 ppm for CH₂ near the carbonyl) .
- FT-IR: Look for carbonyl stretching (1700–1720 cm⁻¹) and aryl ether C-O-C (1250 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula C₁₆H₁₄O₃ (expected [M-H]⁻: 253.0974) .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Br, NO₂): Increase acidity of the butanoic acid (pKa ~3.5 vs. ~4.2 for unsubstituted analogs) due to inductive effects, enhancing solubility in polar solvents .
- Electron-Donating Groups (e.g., OCH₃): Stabilize the phenoxy group against nucleophilic attack but reduce electrophilicity of the carbonyl .
- Reactivity Studies: Use Hammett plots to correlate substituent σ values with reaction rates (e.g., esterification or enzyme inhibition) .
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound analogs?
Methodological Answer:
- Assay Standardization: Control variables such as solvent (DMSO concentration ≤1%), pH (use buffered solutions), and cell line passage number .
- Metabolic Stability Testing: Compare in vitro (e.g., microsomal stability) and in vivo results to identify discrepancies caused by rapid metabolism .
- Structural Confirmation: Re-evaluate stereochemistry (e.g., via chiral HPLC) and tautomeric forms (e.g., keto-enol equilibria) using analogs like (R)-4-amino-3-(4-fluorophenyl)butanoic acid .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding poses with enzymes (e.g., cyclooxygenase-2). Focus on hydrophobic interactions with the phenyl ring and hydrogen bonding with the carboxylate .
- QSAR Models: Train models on datasets of IC₅₀ values for anti-inflammatory activity, incorporating descriptors like logP, polar surface area, and H-bond donor count .
- MD Simulations: Simulate binding stability over 100 ns to identify derivatives with prolonged residence times in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
